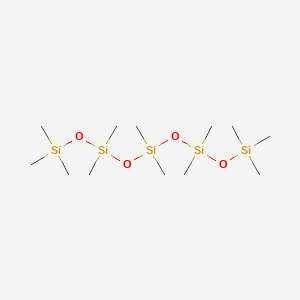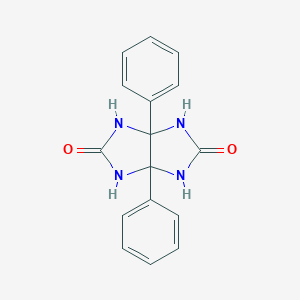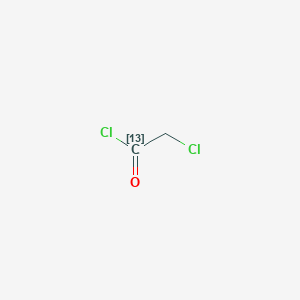
氯乙酰氯-1-13C
描述
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride with the molecular formula ClCH2^13COCl. It is a labeled compound where the carbon-13 isotope is incorporated into the carbonyl group. This compound is primarily used in research and industrial applications due to its bifunctional nature, which allows it to participate in various chemical reactions.
科学研究应用
Chloroacetyl chloride-1-13C is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis to introduce the chloroacetyl group into various compounds.
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Employed in the synthesis of local anesthetics and other medicinal compounds.
Industry: Used in the production of herbicides, such as those in the chloroacetanilide family, and other chemical intermediates
作用机制
Target of Action
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.
Mode of Action
The mode of action of Chloroacetyl chloride-1-13C involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.
Biochemical Pathways
Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.
生化分析
Biochemical Properties
Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . The use of Chloroacetyl chloride-1-13C in the synthesis of lidocaine is illustrative .
Cellular Effects
Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid .
Molecular Mechanism
The molecular mechanism of Chloroacetyl chloride-1-13C involves its ability to form esters and amides due to the presence of the acyl chloride group . This allows it to interact with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Chloroacetyl chloride-1-13C can be synthesized through several methods:
Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride.
Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: Chloroacetic acid is treated with these reagents to yield chloroacetyl chloride.
Industrial Production Methods: Industrially, chloroacetyl chloride-1-13C is produced using similar methods as mentioned above, with the incorporation of carbon-13 isotope during the synthesis process to ensure the labeled compound is obtained .
化学反应分析
Types of Reactions: Chloroacetyl chloride-1-13C undergoes various types of reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the chloroacetyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: React with chloroacetyl chloride-1-13C to form amides.
Alcohols: React to form esters.
Water: Reacts to form carboxylic acids and hydrochloric acid.
Aluminium Chloride: Used as a catalyst in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from reactions with water.
相似化合物的比较
Chloroacetyl chloride-1-13C can be compared with other similar compounds, such as:
Chloroacetyl Chloride: The non-labeled version of the compound.
Dichloroacetyl Chloride: Contains two chlorine atoms in the acyl chloride group.
Propionyl Chloride-1-13C: Another labeled acyl chloride with a different carbon chain length.
Uniqueness: The incorporation of the carbon-13 isotope in chloroacetyl chloride-1-13C makes it unique for use in isotopic labeling studies, allowing researchers to trace the compound and its derivatives in various chemical and biological processes .
属性
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479981 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159301-42-5 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159301-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




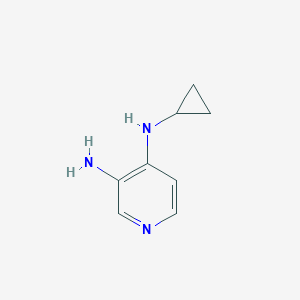
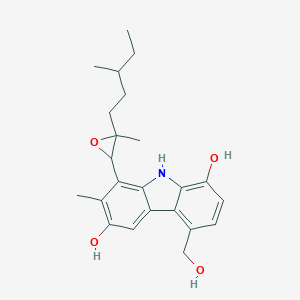


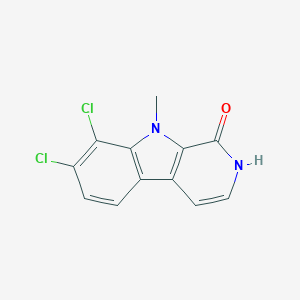


![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
